Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg
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Overview
Description
NPC-17731 is a bradykinin receptor antagonist. Bradykinin is a peptide that causes blood vessels to dilate, leading to a drop in blood pressure. NPC-17731 antagonizes both the contractile and relaxant responses caused by bradykinin in longitudinal smooth muscle . This compound has been studied for its potential therapeutic applications in various diseases, particularly those involving inflammation and pain .
Preparation Methods
The synthesis of NPC-17731 involves multiple steps. One of the key steps includes the double alkylation of N-Boc-D-trans-4-hydroxyproline with allyl bromide in the presence of sodium hydride in dimethylformamide, which affords an intermediate compound. This intermediate is then hydrolyzed to the acid form using sodium hydroxide in aqueous methanol . The detailed industrial production methods are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
NPC-17731 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol .
Scientific Research Applications
NPC-17731 has several scientific research applications:
Chemistry: It is used as a tool to study the bradykinin receptor and its role in various physiological processes.
Biology: It helps in understanding the mechanisms of inflammation and pain at the molecular level.
Medicine: It has potential therapeutic applications in treating diseases involving inflammation and pain, such as arthritis and neuropathic pain.
Industry: It is used in the development of new drugs targeting the bradykinin receptor.
Mechanism of Action
NPC-17731 exerts its effects by antagonizing the bradykinin receptor. This receptor is involved in various physiological processes, including vasodilation, pain sensation, and inflammation. By blocking this receptor, NPC-17731 prevents the actions of bradykinin, leading to reduced inflammation and pain . The molecular targets include the bradykinin B2 receptor, and the pathways involved include the inhibition of prostaglandin and nitric oxide synthesis .
Comparison with Similar Compounds
NPC-17731 is unique in its high selectivity and potency as a bradykinin receptor antagonist. Similar compounds include:
Icatibant: Another bradykinin receptor antagonist used in the treatment of hereditary angioedema.
NPC-17731 stands out due to its specific antagonistic action on both the contractile and relaxant responses caused by bradykinin, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
147267-10-5 |
---|---|
Molecular Formula |
C59H95N19O14 |
Molecular Weight |
1294.5 g/mol |
IUPAC Name |
(2S,4S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R,4S)-4-propoxypyrrolidine-2-carbonyl]amino]-2-[1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidin-2-yl]-4-(diaminomethylideneamino)-1-oxobutan-2-yl]-5-hydroxy-4-[[(2S)-2-[[2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-oxopentanoic acid |
InChI |
InChI=1S/C59H95N19O14/c1-2-23-92-35-27-42(71-29-35)53(88)78(54(89)43-25-33-13-6-7-15-38(33)73-43)59(55(90)91,48(83)44(31-79)76-51(86)41(24-32-11-4-3-5-12-32)74-46(81)30-72-50(85)40-26-34(80)28-70-40)36(18-21-69-58(65)66)47(82)45-17-10-22-77(45)52(87)39(16-9-20-68-57(63)64)75-49(84)37(60)14-8-19-67-56(61)62/h3-5,11-12,33-45,70-71,73,79-80H,2,6-10,13-31,60H2,1H3,(H,72,85)(H,74,81)(H,75,84)(H,76,86)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,34?,35-,36?,37+,38-,39-,40-,41-,42+,43?,44-,45-,59-/m0/s1 |
InChI Key |
WYWZCALINPVKJW-KOCZGPIPSA-N |
SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(C(CCN=C(N)N)C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)(C(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6)O)C(=O)O |
Isomeric SMILES |
CCCO[C@H]1C[C@@H](NC1)C(=O)N(C(=O)C2C[C@@H]3CCCC[C@@H]3N2)[C@@](C(CCN=C(N)N)C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)(C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6CC(CN6)O)C(=O)O |
Canonical SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(C(CCN=C(N)N)C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)(C(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arg-Arg-Pro-Hyp-Gly-Phe-Ser-HypE (transpropyl)-Oic-Arg NPC 17731 NPC-17731 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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